molecular formula C19H19N3O3 B5583987 Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Cat. No.: B5583987
M. Wt: 337.4 g/mol
InChI Key: FDRJBILOGUCDCY-UHFFFAOYSA-N
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Description

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a quinoline derivative characterized by three key substituents:

  • Position 3: Ethyl carboxylate group.
  • Position 4: (Pyridin-3-ylmethyl)amino group.
  • Position 8: Methoxy group.

This compound shares structural motifs with drugs targeting enzymes like phosphodiesterase 5 (PDE5) and receptors in the central nervous system.

Properties

IUPAC Name

ethyl 8-methoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-19(23)15-12-22-18-14(7-4-8-16(18)24-2)17(15)21-11-13-6-5-9-20-10-13/h4-10,12H,3,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRJBILOGUCDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Industrial Production: Similarly, industrial production methods are not explicitly documented. it’s likely that research and development efforts have explored scalable production routes.

  • Chemical Reactions Analysis

      Reactivity: WAY-326452 may undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

      Common Reagents and Conditions: Specific reagents and conditions used in these reactions remain undisclosed.

      Major Products: The major products resulting from these reactions are not explicitly specified in the available data.

  • Scientific Research Applications

      Chemistry: WAY-326452’s potential applications in chemistry are still being explored. Researchers may investigate its role as a ligand or catalyst.

      Biology: In biology, WAY-326452 could be studied for its interactions with cellular targets, receptors, or enzymes.

      Medicine: Its pharmacological properties may make it relevant for drug discovery or as a lead compound.

      Industry: WAY-326452 might find applications in the pharmaceutical industry for drug development.

  • Mechanism of Action

    • The precise mechanism by which WAY-326452 exerts its effects remains an area of active investigation.
    • Molecular Targets: Researchers would explore potential molecular targets (e.g., receptors, enzymes) affected by WAY-326452.

      Pathways Involved: Understanding the signaling pathways modulated by this compound is crucial for its therapeutic relevance.

  • Comparison with Similar Compounds

    Structural Variations and Substituent Effects

    The following table summarizes key analogs and their structural differences:

    Compound Name Molecular Formula Substituents (Positions) Molecular Weight logP Key Features
    Target Compound : Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate C₂₀H₂₀N₃O₃ 4: Pyridin-3-ylmethylamino; 8: Methoxy 350.40 ~4.1* Enhanced binding to aromatic receptors; moderate solubility .
    Ethyl 8-methoxy-4-(3-methoxyanilino)quinoline-3-carboxylate C₂₀H₂₀N₂O₄ 4: 3-Methoxyanilino; 8: Methoxy 352.39 4.11 Higher logP due to methoxyphenyl group; potential for increased membrane permeability .
    Ethyl 6-cyano-8-ethyl-4-[(6-fluoro-5-methoxypyridin-2-yl)methyl)amino]quinoline-3-carboxylate (13a) C₂₃H₂₂FN₅O₃ 4: Fluorinated pyridinylmethylamino; 6: Cyano; 8: Ethyl 447.45 N/A Electron-withdrawing cyano group may improve metabolic stability; ethyl at position 8 reduces polarity .
    Ethyl 8-chloro-4-[(4-methoxyphenyl)amino]quinoline-3-carboxylate (3643-2690) C₁₉H₁₇ClN₂O₃ 4: 4-Methoxyphenylamino; 8: Chloro 364.81 N/A Chloro substituent increases lipophilicity; methoxyphenyl enhances π-stacking .
    Ethyl 5-chloro-8-methoxy-4-(methylamino)quinoline-3-carboxylate C₁₄H₁₅ClN₂O₃ 4: Methylamino; 5: Chloro; 8: Methoxy 294.74 N/A Compact structure with chloro at position 5; potential for altered target selectivity .
    Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate C₁₂H₁₀BrNO₃ 4: Hydroxy; 8: Bromo 296.12 N/A Bromo increases molecular weight; hydroxy group enables hydrogen bonding but reduces stability .

    *Estimated based on analogs in .

    Physicochemical and Pharmacological Properties

    • logP and Solubility: The target compound’s logP (~4.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The 3-methoxyanilino analog has a similar logP (4.11) but may exhibit different pharmacokinetics due to the phenyl group’s metabolic susceptibility.
    • Hydrogen Bonding: Pyridinylmethyl and methoxy groups in the target compound provide hydrogen bond acceptors (N, O), enhancing target engagement . Hydroxy-substituted analogs (e.g., ) offer hydrogen bond donors but may face stability issues under physiological conditions.

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